molecular formula C9H12ClNO B13869251 1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride

Cat. No.: B13869251
M. Wt: 185.65 g/mol
InChI Key: ZGKGYFZKGXHKBY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride is a heterocyclic organic compound with the molecular formula C9H11NO·HCl It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 8-hydroxyquinoline using hydrogen in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydroquinolin-8-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of quinoline derivatives. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar structural features but different biological activities.

    8-Hydroxyquinoline: The parent compound from which 1,2,3,4-tetrahydroquinolin-8-ol is derived.

    Quinoline: The fully aromatic counterpart of tetrahydroquinoline.

Uniqueness

1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride is unique due to its specific hydroxyl substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution allows for targeted modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1,3,5,10-11H,2,4,6H2;1H

InChI Key

ZGKGYFZKGXHKBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1.Cl

Origin of Product

United States

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